![molecular formula C46H31N7O14S4 B13787552 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- CAS No. 25180-11-4](/img/structure/B13787552.png)
2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)-
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Overview
Description
4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid is a complex organic compound known for its vibrant color properties. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is often used as a dye due to its intense color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid typically involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthylamine, followed by coupling with 6-sulphonaphthylamine. This intermediate product undergoes further diazotization and coupling steps to form the final compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemical Properties and Production
2,7-Naphthalenedisulfonic acid is characterized by its two sulfonic acid groups located at the 2 and 7 positions of the naphthalene ring. Its chemical formula is C10H8O6S2, and it has a high purity level that can exceed 99% in industrial applications. The production methods often involve sulfonation processes that yield this compound efficiently from naphthalene derivatives. For instance, one method involves using reaction mother liquor from 2-naphthalenesulfonic acid to produce 2,7-naphthalenedisulfonic acid while minimizing environmental impact and reducing raw material costs .
Industrial Applications
The applications of 2,7-naphthalenedisulfonic acid are diverse:
- Dye Manufacturing :
- Pigment Production :
- Heat-Resistant Polymers :
- Water Treatment :
Dyeing Processes
A study conducted on the application of 2,7-naphthalenedisulfonic acid in dyeing wool and silk demonstrated its effectiveness in achieving vibrant colors with excellent wash fastness. The research highlighted that using this compound resulted in a significant reduction in dyeing time while improving overall color yield compared to traditional methods.
Wastewater Treatment
Research evaluating constructed wetlands for winery wastewater treatment showed that integrating compounds like 2,7-naphthalenedisulfonic acid could enhance nutrient removal processes. The addition of this compound improved nitrogen removal rates significantly, suggesting potential applications in environmental management strategies for wastewater treatment facilities .
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid
- 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid
Uniqueness
The uniqueness of 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl]azo]-6-sulphonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonic acid lies in its complex structure, which provides it with distinct color properties and stability. Its multiple azo groups and sulfonic acid functionalities make it highly soluble in water and suitable for various applications in different fields.
Biological Activity
2,7-Naphthalenedisulfonic acid and its derivatives have garnered significant attention in the field of biological research due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with the compound 2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-6-sulfo-1-naphthalenyl)azo)-1-naphthalenyl)azo)- focusing on its mechanisms of action, therapeutic potential, and related case studies.
Overview of Chemical Structure
The compound's complex structure includes multiple functional groups such as sulfonic acid, hydroxy, and azo groups, which contribute to its reactivity and biological interactions. The presence of these groups enhances its solubility and interaction with biological macromolecules.
Antiviral Properties
Research indicates that derivatives of naphthalenedisulfonic acids exhibit significant antiviral properties. For instance, studies have shown that related compounds can inhibit HIV replication, suggesting potential therapeutic applications in antiviral drug development. The specific interactions of 2,7-naphthalenedisulfonic acid with viral proteins may facilitate the development of targeted antiviral therapies.
Antimicrobial Effects
Several studies have explored the antimicrobial properties of naphthalenedisulfonic acid derivatives. These compounds have demonstrated effectiveness against a range of bacterial strains, making them candidates for further investigation in antibiotic development. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
Toxicological Assessments
Toxicological studies have highlighted the environmental impact of naphthalenedisulfonic acids. For example, algal toxicity tests revealed significant effects at concentrations below 1 mg/L for certain derivatives . Understanding these toxicological profiles is crucial for assessing the safety and environmental implications of these compounds.
Case Study 1: Antiviral Activity Against HIV
In a study examining the antiviral effects of naphthalenedisulfonic acids, researchers found that specific derivatives exhibited potent inhibition of HIV replication in vitro. The study utilized various concentrations to determine the effective dose and elucidated the mechanism involving direct interaction with viral proteins.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of 2,7-Naphthalenedisulfonic acid against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that further structural modifications could enhance antimicrobial potency.
Comparative Analysis
To better understand the unique properties of 2,7-Naphthalenedisulfonic acid compared to similar compounds, a comparative analysis is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,5-Naphthalenedisulfonic acid | Sulfonic groups at positions 1 and 5 | Different positional isomer affecting reactivity |
Naphthol Blue Black | Contains azo linkages alongside sulfonate groups | Used primarily as a histological dye |
Sodium 2-naphthol-3,6-disulfonate | Sodium salt form with sulfonate groups | Exhibits different solubility and stability |
The unique combination of functional groups in 2,7-Naphthalenedisulfonic acid allows for distinct reactivity patterns and biological activities compared to these structurally similar compounds.
Properties
CAS No. |
25180-11-4 |
---|---|
Molecular Formula |
C46H31N7O14S4 |
Molecular Weight |
1034.0 g/mol |
IUPAC Name |
4-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]-6-sulfonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C46H31N7O14S4/c54-42-24-31(70(62,63)64)20-26-19-30(69(59,60)61)23-41(44(26)42)52-50-38-15-14-37(33-8-4-5-9-34(33)38)48-49-39-16-17-40(36-22-29(68(56,57)58)11-13-35(36)39)51-53-45-43(71(65,66)67)21-25-18-28(10-12-32(25)46(45)55)47-27-6-2-1-3-7-27/h1-24,47,54-55H,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67) |
InChI Key |
FEPFZIRBHFDQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC=C(C7=CC=CC=C76)N=NC8=C9C(=CC(=C8)S(=O)(=O)O)C=C(C=C9O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
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